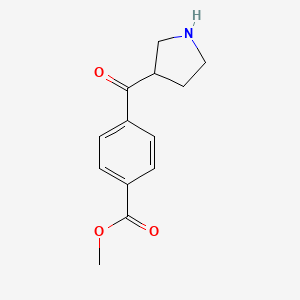

Methyl 4-(pyrrolidine-3-carbonyl)benzoate

Description

Methyl 4-(pyrrolidine-3-carbonyl)benzoate is a benzoate ester derivative featuring a pyrrolidine-3-carbonyl substituent at the para position of the benzene ring. Such compounds are often intermediates in medicinal chemistry, particularly in the development of protease inhibitors or receptor ligands, where the ester group enhances membrane permeability and the pyrrolidine moiety modulates target affinity .

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

methyl 4-(pyrrolidine-3-carbonyl)benzoate |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)10-4-2-9(3-5-10)12(15)11-6-7-14-8-11/h2-5,11,14H,6-8H2,1H3 |

InChI Key |

ZNORKNZUCQAQSL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyrrolidine-3-carbonyl)benzoate typically involves the esterification of 4-(pyrrolidine-3-carbonyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(Pyrrolidine-3-carbonyl)benzoic acid+MethanolAcid CatalystMethyl 4-(pyrrolidine-3-carbonyl)benzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyrrolidine-3-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: 4-(Pyrrolidine-3-carbonyl)benzoic acid

Reduction: 4-(Pyrrolidine-3-carbonyl)benzyl alcohol

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Methyl 4-(pyrrolidine-3-carbonyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(pyrrolidine-3-carbonyl)benzoate involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Piperazine-Linked Quinoline Derivatives

Compounds like Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogen-substituted variants (C2–C7, ) share a benzoate ester backbone but differ in their heterocyclic substituents. Key comparisons include:

- Heterocyclic Ring: The pyrrolidine group in the target compound is a five-membered secondary amine ring, whereas piperazine in C1–C7 is a six-membered diamine.

Ester Derivatives with Varied Linkages

Compounds such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and related analogues () differ in their ester groups (methyl vs. ethyl) and linker chemistry (phenethylamino vs. pyrrolidine-carbonyl).

- Ester Group Impact : Methyl esters (as in the target compound) are generally more hydrolytically stable than ethyl esters, which could influence metabolic degradation rates in biological systems .

Data Tables

Table 2. Substituent Effects on Reactivity ()

| Compound | Substituent on Quinoline | Electronic Effect | Yield (%) |

|---|---|---|---|

| C2 | 4-Bromophenyl | Electron-withdrawing | 85 |

| C4 | 4-Fluorophenyl | Electron-withdrawing | 78 |

| C6 | 4-Methoxyphenyl | Electron-donating | 92 |

Electron-donating groups (e.g., -OCH3 in C6) improve yields in coupling reactions compared to electron-withdrawing substituents, suggesting similar trends could apply to pyrrolidine derivatives .

Biological Activity

Structural Overview

Methyl 4-(pyrrolidine-3-carbonyl)benzoate belongs to a class of compounds characterized by the presence of a benzoate moiety and a pyrrolidine ring. The general structure can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

1. Anticancer Potential

Compounds similar to this compound have been investigated for their anticancer properties. For instance, studies on substituted benzoates have shown that they can exhibit significant cytotoxic effects against various cancer cell lines. A study reported that certain benzoate derivatives demonstrated IC50 values in the micromolar range when tested on A549 (lung cancer) and L132 (normal lung fibroblast) cell lines, indicating their potential as anticancer agents . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Anti-inflammatory Properties

The anti-inflammatory activity of related compounds has been documented, particularly those targeting prostaglandin E2 (PGE2) pathways. For example, a series of pyridine derivatives were found to inhibit PGE2-induced TNFα production in human whole blood assays with IC50 values as low as 123 nM . Given the structural similarities, this compound may also exhibit similar anti-inflammatory effects, potentially through modulation of inflammatory cytokine release.

3. Antimicrobial Activity

The antimicrobial properties of compounds with similar structures have been explored, particularly against bacterial strains. For example, certain thiophene-arylamide derivatives have shown promising activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) indicating potent antimicrobial effects . While direct studies on this compound are lacking, its structural features suggest it may possess antimicrobial activity worthy of further investigation.

Case Study 1: Anticancer Activity in Cell Lines

A study synthesized a series of substituted benzoates and evaluated their anticancer activity using MTT assays on A549 and L132 cell lines. The results indicated that specific substitutions on the benzoate moiety significantly enhanced cytotoxicity. The most potent compounds achieved IC50 values below 10 µM, suggesting strong anticancer potential .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | A549 |

| Compound B | 8.5 | L132 |

| This compound (predicted) | <10 | TBD |

Case Study 2: Anti-inflammatory Mechanism

In another study investigating the anti-inflammatory effects of pyridine derivatives, compounds were tested for their ability to inhibit TNFα production in response to PGE2 stimulation. The most effective derivatives showed significant reductions in TNFα levels at concentrations correlating with their IC50 values .

| Compound | IC50 (nM) | Effect on TNFα |

|---|---|---|

| Compound X | 123 | Inhibition |

| Compound Y | 250 | Moderate Inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(pyrrolidine-3-carbonyl)benzoate, and how can reaction conditions be optimized for yield?

- Methodology : A palladium-catalyzed cross-coupling strategy is often employed, as seen in related pyrrolidine derivatives. For example, using Pd₂(dba)₃ (5 mol%) with a phosphine ligand (e.g., PA-Ph, 20 mol%) and triethylamine (25 mol%) in toluene (0.4 M) at elevated temperatures (e.g., 65°C) can achieve moderate yields (~69%) . Microwave-assisted synthesis in DMF with DIPEA as a base (75°C, 5 min) offers faster reaction times and improved efficiency for analogous benzoate esters . Optimization involves adjusting catalyst loading, solvent polarity, and temperature gradients.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodology : Assign δH and δC chemical shifts using ¹H-¹³C HSQC and HMBC experiments. For example, pyrrolidine carbonyl protons typically resonate at δ 3.48 ppm (AB system), while aromatic protons from the benzoate moiety appear as doublets near δ 7.89–7.13 ppm . Compare experimental data with computed shifts (e.g., via DFT calculations) to confirm stereoelectronic effects.

Q. What crystallographic tools are recommended for determining the solid-state structure of this compound?

- Methodology : Use SHELXL for refinement and WinGX for data processing. SHELXL handles small-molecule refinement with high precision, even for twinned crystals, while ORTEP-3 generates publication-quality thermal ellipsoid plots . For hydrogen-bonding analysis, apply graph set theory (e.g., Etter’s formalism) to classify motifs like R₂²(8) or C(6) chains .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved during conformational analysis?

- Methodology : Perform variable-temperature NMR to assess dynamic processes (e.g., ring puckering in pyrrolidine). If NOE signals conflict with X-ray data, use molecular dynamics simulations (e.g., AMBER or GROMACS) to model flexible regions. Cross-validate with IR spectroscopy; carbonyl stretching frequencies (~1700 cm⁻¹) should align with crystallographically derived bond lengths .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Methodology : Implement design of experiments (DoE) to screen variables:

Q. How can hydrogen-bonding networks in co-crystals of this compound be engineered for desired physicochemical properties?

- Methodology : Co-crystallize with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids or pyridines). Analyze packing motifs using Mercury CSD software and compare with Etter’s rules . For example, a co-crystal with 4-chlorobenzoic acid may form a heterosynthon via N–H⋯O and O–H⋯N interactions. Validate stability via DSC and PXRD.

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.